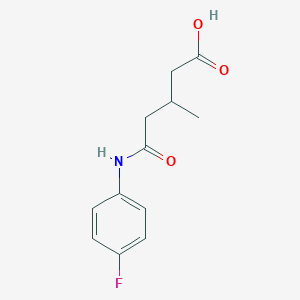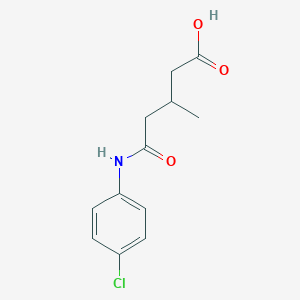![molecular formula C20H30N2O5S2 B277017 N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B277017.png)
N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide, also known as ASB-14780, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases, including cancer and inflammation.
Mecanismo De Acción
N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide works by inhibiting the activity of specific enzymes involved in cancer cell proliferation and inflammation. Specifically, N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide inhibits the activity of the enzymes HDAC6 and DUSP6. HDAC6 is involved in the regulation of gene expression and plays a role in cancer cell proliferation. DUSP6 is involved in the regulation of the MAPK/ERK signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide has been shown to have several biochemical and physiological effects. In cancer research, N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In inflammation research, N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide has several advantages for lab experiments, including its high purity and specificity for the target enzymes HDAC6 and DUSP6. However, N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide. One direction is to further investigate its potential use in treating various diseases, including cancer and inflammation. Another direction is to optimize the synthesis method to improve the yield and purity of N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide. Additionally, future studies could investigate the potential side effects of N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide and its interactions with other drugs. Finally, future studies could investigate the potential use of N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide involves several steps, including the reaction of 5-bromo-2,6-dimethyl-3-nitrobenzoic acid with butylsulfonyl chloride, followed by the reaction of the resulting product with 3-acetylindole. The final step involves the reaction of the intermediate product with butanesulfonamide. The synthesis method has been optimized to produce high yields of N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide with high purity.
Aplicaciones Científicas De Investigación
N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide has been studied for its potential use in treating various diseases, including cancer and inflammation. In cancer research, N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In inflammation research, N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response.
Propiedades
Fórmula molecular |
C20H30N2O5S2 |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
N-(3-acetyl-1-butylsulfonyl-2,6-dimethylindol-5-yl)butane-1-sulfonamide |
InChI |
InChI=1S/C20H30N2O5S2/c1-6-8-10-28(24,25)21-18-13-17-19(12-14(18)3)22(15(4)20(17)16(5)23)29(26,27)11-9-7-2/h12-13,21H,6-11H2,1-5H3 |
Clave InChI |
BAAGNRAYHMIGEF-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(N2S(=O)(=O)CCCC)C)C(=O)C)C |
SMILES canónico |
CCCCS(=O)(=O)NC1=CC2=C(C=C1C)N(C(=C2C(=O)C)C)S(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)


![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)



![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)